molecular formula C12H8N2O2 B3029535 1,6-Phenazinediol CAS No. 69-48-7

1,6-Phenazinediol

Cat. No.: B3029535
CAS No.: 69-48-7
M. Wt: 212.20
InChI Key: JOXNFMAXWAPITK-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic literature, 1,6-Phenazinediol is identified by several names and chemical identifiers, which is common for compounds studied across different disciplines. Its most recognized name is 1,6-dihydroxyphenazine, and its IUPAC name is phenazine-1,6-diol. musechem.comnih.gov The compound is a member of the class of phenazines where the core structure is substituted by hydroxy groups at positions 1 and 6. nih.govchemicalbook.com

The fundamental chemical identity of this compound is defined by its molecular formula, C₁₂H₈N₂O₂, and a molecular weight of approximately 212.2 g/mol . musechem.comchemicalbook.com Its structure is a planar, tricyclic system. ontosight.ai This planarity is a characteristic feature of the phenazine (B1670421) skeleton. The presence of two hydroxyl groups significantly influences its chemical properties, such as solubility and its ability to participate in hydrogen bonding. ontosight.ai

Below is an interactive table summarizing the key chemical identifiers and properties for this compound.

PropertyValueSource(s)
IUPAC Name phenazine-1,6-diol musechem.comnih.gov
Synonyms 1,6-Dihydroxyphenazine, Phenazine-1,6-diol, Crystalloiodinine B ontosight.ainih.govjst.go.jp
CAS Registry No. 69-48-7 ontosight.aichemicalbook.comjst.go.jp
Molecular Formula C₁₂H₈N₂O₂ ontosight.aimusechem.comchemicalbook.com
Molecular Weight ~212.2 g/mol musechem.comnih.govchemicalbook.com
ChEBI Identifier CHEBI:192365 ontosight.aiebi.ac.uknih.gov
PubChem CID 135514780 nih.gov
Melting Point 200-230 °C or 278-279 °C ontosight.ailookchem.com
Structure A phenazine core substituted with hydroxyl groups at positions 1 and 6. nih.govchemicalbook.com

Significance within Phenazine Chemistry and Related Research Domains

This compound holds considerable significance in the study of phenazine chemistry. It is recognized as a bacterial and marine metabolite and is also classified as a biological pigment. nih.govchemicalbook.com The compound has been identified in various microorganisms, including species of Nannocystis, Nocardiopsis, and Streptosporangium. ebi.ac.uknih.gov

A primary area of its importance lies in its role as a synthetic precursor. In chemical synthesis, this compound is a key intermediate for creating more complex phenazine derivatives. ebi.ac.uk For instance, the di-N-oxidation of 1,6-dihydroxyphenazine is a crucial step in the total synthesis of iodinin (B1496461) (this compound-5,10-dioxide), a well-studied phenazine natural product. ebi.ac.ukresearchgate.net It also serves as a starting material for producing other derivatives like 1,6-dimethoxyphenazine (B18872) and planar chiral phenazinophanes. researchgate.netrsc.org

The compound's relevance extends across several research domains:

Medicinal Chemistry : The phenazine scaffold is a privileged structure in drug discovery. nih.gov this compound and its derivatives are investigated for a range of biological activities. ontosight.ai Its N-oxide derivative, iodinin, has been shown to possess cytotoxic properties against certain cancer cell lines, making the parent diol an important subject of interest in oncology research. ebi.ac.ukuio.nomdpi.com

Microbiology : As a naturally occurring metabolite, it is studied to understand its function in microbial communities. ebi.ac.uknih.gov

Biotechnology and Enzymology : Research has shown that enzymes from marine bacteria can catalyze the O-prenylation of 1,6-dihydroxyphenazine, demonstrating its role in the biosynthesis of more elaborate natural products. ebi.ac.ukscienceopen.com Furthermore, phenazines are explored for their redox-mediating capabilities in bioelectrochemical systems. nih.gov

Historical Perspectives and Early Academic Discoveries of this compound

The academic study of phenazines dates back to the 19th century, with the first discovery being the pigment pyocyanin, isolated from patient wounds in 1859. researchgate.net However, focused research on the broader class of phenazine compounds gained momentum in the second half of the 20th century. mdpi.com

The history of this compound is closely intertwined with its N-oxidized derivative, iodinin. Iodinin was first described as a red-colored, broad-spectrum antibacterial compound produced by the bacterium Chromobacterium iodinum (later reclassified as Brevibacterium iodinum). nih.govnih.govthieme-connect.de This discovery was reported in 1939, with its antibacterial action further detailed in the 1940s. nih.gov

Seminal research in 1967 elucidated the biosynthetic pathway of iodinin, establishing that it originates from the shikimic acid pathway. annualreviews.orgacs.org This work highlighted this compound as the direct precursor that undergoes oxidation to form iodinin. ebi.ac.ukresearchgate.net Consequently, this compound became a compound of significant interest. It has since been isolated from various natural sources, including a notable identification as a major component of an antibiotic complex from a Streptosporangium species. ebi.ac.uk Early synthetic strategies for the phenazine core, such as the Wohl-Aue reaction, laid the groundwork for later, more targeted syntheses involving this compound. uio.no

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenazine-1,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXNFMAXWAPITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C3C=CC=C(C3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988758
Record name 6-Hydroxyphenazin-1(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-48-7
Record name 1,6-Dihydroxyphenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Phenazinediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyphenazin-1(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-PHENAZINEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6E5Q50S4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Methodologies for the Synthesis of 1,6 Phenazinediol and Its Derivatives

Chemosynthetic Pathways and Optimization Strategies

The synthesis of the phenazine (B1670421) ring system has evolved significantly from classical condensation reactions to modern, highly efficient catalytic methods. This section explores both traditional and contemporary approaches to constructing the 1,6-phenazinediol framework and its analogues.

Traditional Chemical Synthesis Approaches to Phenazine Derivatives

Historically, the synthesis of phenazines has relied on a few named reactions that are effective in forming the core tricyclic structure, though often requiring harsh reaction conditions.

One of the most classical methods is the Wohl-Aue reaction , which typically involves the reaction of an aromatic nitro compound with an aniline in the presence of a base. While versatile for the synthesis of the parent phenazine, its application to produce specifically substituted diols like this compound can be challenging due to the potential for multiple side products and the need for appropriately substituted precursors.

Another foundational method is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A relevant analogue to the synthesis of this compound is the reaction of catechol with o-phenylenediamine. This reaction, typically performed at high temperatures, leads to the formation of 5,10-dihydrophenazine, which is subsequently oxidized to the corresponding phenazine. A patented method describes the reaction of o-phenylenediamine and pyrocatechol in a high-boiling solvent under heating, followed by oxidation with air or oxygen to yield phenazine. orgsyn.org While this demonstrates the general approach, achieving the specific 1,6-dihydroxyphenazine isomer requires appropriately substituted starting materials, such as 3-hydroxy- or 4-hydroxy-substituted catechols or o-phenylenediamines, which can complicate the synthesis and lead to mixtures of isomers.

A more direct, albeit for a different isomer, synthesis of a dihydroxyphenazine is the condensation of benzofuroxan with phloroglucinol (1,3,5-trihydroxybenzene) to produce 1,3-dihydroxyphenazine dioxide. This intermediate is then reduced to yield 1,3-dihydroxyphenazine. This method highlights a pathway to dihydroxyphenazines through N-oxide intermediates, offering an alternative to direct condensation reactions. mdpi.com

MethodReactantsConditionsProductYieldReference
Condensation/Oxidationo-Phenylenediamine, PyrocatecholHigh boiling solvent, 140-200°C, 40-90h, followed by oxidation (air/O₂)Phenazine (analogue)Not specified orgsyn.org
Condensation/ReductionBenzofuroxan, Phloroglucinol1. N,N-Diisopropylethylamine, MeOH/H₂O, rt, 18h 2. Sodium dithionite, KOH, H₂O1,3-Dihydroxyphenazine (analogue)23% (overall) mdpi.com

Modern and Sustainable Synthetic Methodologies

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The application of green chemistry principles to phenazine synthesis involves several key strategies, including the use of greener solvents (like water or ethanol), solvent-free reactions, and the use of catalysts to improve reaction efficiency and reduce waste. nih.gov

One notable green approach is the use of solid-state reactions. For instance, the condensation of lawsone with o-phenylenediamine to form benzo[a]phenazin-5-ol has been achieved in 100% yield by heating the neat reactants at 70°C for just 15 minutes, completely eliminating the need for a solvent. researchgate.net Another sustainable approach involves performing reactions in aqueous media. The synthesis of phenazine derivatives has been accomplished through the condensation of 2-naphthols with 1,2-diaminobenzenes in a mixture of acetic acid and water, using potassium persulfate as an oxidant. orgsyn.org This method avoids the use of hazardous organic solvents and heavy metal catalysts. orgsyn.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in green chemistry. Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. The synthesis of phenazine derivatives from β-lapachones and o-phenylenediamine has been achieved in 15 minutes under microwave irradiation at 150°C, with yields greater than 85%. rsc.org This is a significant improvement over conventional heating methods which often require several hours. rsc.org

Green MethodologyReactantsConditionsProductYieldReference
Solid-State ReactionLawsone, o-PhenylenediamineNeat, 70°C, 15 minBenzo[a]phenazin-5-ol (analogue)100% researchgate.net
Aqueous Media2-Naphthols, 1,2-DiaminobenzenesK₂S₂O₈, AcOH/H₂OSubstituted Phenazines (analogue)Good to excellent orgsyn.org
Microwave-Assisted Synthesisβ-Lapachone derivatives, o-Phenylenediamine1,4-Dioxane, 150°C, 15 min, 4.5 barPhenazine derivatives (analogue)>85% rsc.org

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules, including phenazines. These methods often proceed under milder conditions and with higher selectivity than traditional approaches.

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, palladium catalysts are used in the divergent cycloisomerization of 1,6-enynes, demonstrating their utility in forming cyclic structures. researchgate.net More relevantly, the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a key step in the regioselective synthesis of alkoxy-substituted phenazines. This reaction is used to couple a substituted 2-nitroaniline with a 1-bromo-2-nitrobenzene derivative, which then undergoes cyclization to form the phenazine core. researchgate.net

Rhodium-catalyzed reactions also offer a pathway to phenazine derivatives. A rhodium-catalyzed annulative reaction between azobenzenes and nitrosoarenes has been developed, providing a range of phenazines in moderate to good yields. mdpi.com This method utilizes the azo group as a traceless directing group and a building block in the final product. mdpi.com

Catalytic MethodCatalyst SystemReactantsKey TransformationReference
Buchwald-Hartwig AminationPalladium catalyst4,5-Dialkoxy-2-nitroaniline, 1-Bromo-2-nitrobenzeneC-N bond formation for phenazine precursor researchgate.net
Annulation ReactionRhodium catalystAzobenzenes, NitrosoarenesFormation of phenazine ring mdpi.com

Regioselective Synthesis of this compound

Controlling the regiochemistry of substitution on the phenazine core is a critical challenge in the synthesis of specific isomers like this compound. Modern synthetic strategies have been developed to address this challenge, enabling the precise placement of functional groups.

A powerful strategy for the regioselective synthesis of substituted phenazines involves a multi-step sequence starting with a Buchwald-Hartwig amination. This approach has been successfully employed for the synthesis of 2,3,7,8-tetraalkoxyphenazines. The key is the coupling of a non-symmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene derivative. The substituents on these starting materials dictate the final substitution pattern on the phenazine ring. Following the C-N coupling, a tandem catalytic reduction of the nitro groups and oxidative cyclization yields the desired regiochemically pure phenazine. researchgate.net This methodology allows for the synthesis of compounds with up to four different substituents at designed positions. researchgate.net By selecting the appropriate starting materials, this strategy could be adapted for the regioselective synthesis of 1,6-disubstituted phenazines.

Derivatization Strategies for Structural Modification and Functionalization

The hydroxyl groups of this compound serve as versatile handles for further structural modification and functionalization, allowing for the fine-tuning of its properties. Common derivatization strategies include alkylation and acylation of the hydroxyl groups.

Alkylation can be achieved by reacting 1,6-dihydroxyphenazine with alkyl halides in the presence of a base. For example, reaction with 1,10-diiododecane (B1670033) can lead to the formation of planar chiral phenazinophanes containing ether-linked bridges. This demonstrates the ability to introduce long alkyl chains and create more complex, macrocyclic structures.

Acylation of the corresponding 1,6-diaminophenazine (which can be prepared from 1,6-dichlorophenazine) with reagents like sebacoyl chloride also yields phenazinophanes, in this case with amide-linked bridges. These derivatization reactions are crucial for developing new molecules with tailored electronic, optical, and biological properties.

Biosynthetic Routes and Enzymatic Mechanisms

The natural production of this compound and its derivatives is a complex process primarily observed in various microorganisms. These biosynthetic pathways, originating from primary metabolism, have been the subject of extensive research to understand their enzymatic mechanisms and to harness their potential for biotechnological applications.

Microbial Production of this compound

This compound is a naturally occurring bacterial metabolite and marine metabolite. nih.gov It has been identified in several bacterial species, highlighting its role as a biological pigment. nih.gov Notably, the production of this compound has been reported in Nannocystis pusilla and Nocardiopsis dassonvillei. nih.gov

A well-known derivative of this compound is iodinin (B1496461), which is this compound 5,10-dioxide. The biosynthesis of iodinin has been extensively studied in Brevibacterium iodinum. acs.org While phenazine compounds are commonly produced by bacteria belonging to the genus Pseudomonas, phenazine-1,6-dicarboxylic acid (PDC), a precursor to iodinin, is more typically found in Streptomyces. nih.govresearchgate.net However, some Pseudomonas species have also been shown to produce PDC. researchgate.netnih.govresearchgate.net

The production of phenazines is not limited to a single genus. A wide variety of Eubacteria, including both Gram-negative and Gram-positive species, are known to produce these compounds. Genera such as Nocardia, Sorangium, Burkholderia, Erwinia, Pantoea, Vibrio, and Pelagiobacter, as well as members of the Actinomycetes, particularly Streptomyces, are recognized phenazine producers. nih.gov

Below is a table summarizing some of the microorganisms known to produce this compound or its direct precursors.

MicroorganismProduced Compound
Nannocystis pusillaThis compound
Nocardiopsis dassonvilleiThis compound
Brevibacterium iodinumIodinin (this compound 5,10-dioxide)
Streptomyces lomondensisPhenazine-1,6-dicarboxylic acid (PDC)
Pseudomonas aeruginosa HRW.1-S3Phenazine-1,6-dicarboxylic acid (PDC)
Pseudomonas chlororaphisPhenazine-1,6-dicarboxylic acid (PDC) (engineered)

Enzymatic Pathways Involved in Phenazine Biosynthesis (e.g., Chorismic Acid Pathway)

The biosynthesis of phenazines originates from the shikimate pathway, a crucial metabolic route for the production of aromatic amino acids. nih.govfrontiersin.org This pathway provides the precursor chorismic acid, which serves as the branch point for the synthesis of various primary and secondary metabolites, including phenazines. researchgate.netnih.govscite.ai

The conversion of chorismic acid to the core phenazine structure is facilitated by a conserved set of enzymes encoded by the phz operon (phzABCDEFG). researchgate.netscite.ai The initial steps involve the conversion of chorismate to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). researchgate.netscite.ai The enzymes PhzE and PhzD play a key role in this transformation. researchgate.net Subsequently, two molecules of DHHA are condensed to form phenazine-1,6-dicarboxylic acid (PDC). researchgate.net PDC is a central intermediate that can be further modified to produce a variety of phenazine derivatives, including phenazine-1-carboxylic acid (PCA) and, ultimately, this compound. nih.gov

The key steps in the biosynthesis of the phenazine core from chorismic acid are outlined below:

StepSubstrateEnzyme(s)Product
1Chorismic acidPhzE, PhzDtrans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA)
22 molecules of DHHAPhzFPhenazine-1,6-dicarboxylic acid (PDC)

The enzyme PhzG, a flavin-dependent oxidase, is also involved in the later steps of phenazine biosynthesis, although its precise role can vary between different bacterial species. researchgate.netnih.gov In some cases, PDC can be synthesized spontaneously without the involvement of PhzG. nih.gov

Genetic Engineering and Metabolic Engineering for Enhanced Production

The understanding of the genetic and enzymatic basis of phenazine biosynthesis has enabled the use of metabolic engineering strategies to enhance the production of specific phenazine compounds. nih.gov By manipulating the expression of genes within the phz operon and related pathways, researchers have been able to increase the yield of desired phenazines.

One approach to enhancing phenazine production is to increase the flux through the shikimate pathway, thereby providing a greater supply of the chorismic acid precursor. nih.gov For instance, in Pseudomonas chlororaphis, the overexpression of genes such as tktA and ppsA, which are involved in the upstream stages of the shikimate pathway, has been shown to significantly increase the production of phenazine-1-carboxylic acid (PCA). nih.gov

Furthermore, the targeted modification of the phz gene cluster can be used to control the type of phenazine produced. For example, a phenazine-1,6-dicarboxylic acid (PDC) producing strain of P. chlororaphis was constructed by replacing its native phzG gene with lphzG from Streptomyces lomondensis. nih.govresearchgate.net The relative expression levels of phzG in relation to phzA and phzB were found to be critical in determining the yield of PDC. nih.gov

These genetic engineering strategies have demonstrated the potential to create microbial cell factories for the efficient and sustainable production of valuable phenazine compounds. mdpi.com

The following table provides examples of genetic engineering strategies used to enhance phenazine production:

OrganismGenetic ModificationTarget CompoundOutcome
Pseudomonas chlororaphisOverexpression of tktA and ppsAPhenazine-1-carboxylic acid (PCA)Increased PCA production
Pseudomonas chlororaphisReplacement of native phzG with lphzG from S. lomondensisPhenazine-1,6-dicarboxylic acid (PDC)Production of PDC

Isolation and Characterization from Natural Sources

The isolation and characterization of this compound and its derivatives from natural sources are essential for their study and potential application. mdpi.com The process typically involves the cultivation of the producing microorganism, followed by extraction of the secondary metabolites from the culture broth.

A variety of chromatographic techniques are employed for the purification of the target compound. For instance, the isolation of phenazine-1,6-dicarboxylic acid (PDC) from Pseudomonas aeruginosa strain HRW.1-S3 involved culturing the bacteria in the presence of crude oil as the sole carbon source, followed by purification of the compound from the culture. nih.govresearchgate.net

Once isolated, the structure of the compound is elucidated using a combination of spectroscopic and analytical methods. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and various forms of spectrometry (e.g., UV-Vis, NMR, Mass Spectrometry) are commonly used for characterization. researchgate.netmdpi.com For example, the characterization of PCA has been achieved through TLC, HPLC, spectrometry, and melting point analysis. researchgate.net

Electrochemical Synthesis of Phenazine Derivatives

In addition to biosynthetic routes, electrochemical methods offer a powerful and versatile approach for the synthesis of phenazine derivatives. rsc.org These methods provide a milder and often more efficient alternative to traditional chemical synthesis. nih.govacs.org

Electro-oxidative synthesis has been successfully employed to produce a diverse range of phenazines. nih.govacs.org One such method involves the ring contraction of 10,11-dihydro-5H-dibenzo[b,e] rsc.orgnih.govdiazepines. nih.govacs.org This approach utilizes aerial oxygen as the oxidant and employs inexpensive electrolytes and electrodes, making it a sustainable synthetic strategy. nih.govacs.org

Other electrochemical approaches include the direct electro-oxidation of dihydrophenazines and the electro-dimerization of o-phenylenediamines to yield phenazines and diamino phenazines, respectively. nih.govacs.org The synthesis of 1,6-disubstituted phenazine derivatives has also been achieved through methods such as the palladium-mediated amination of 1,6-dichlorophenazine. rsc.orgrsc.org

The versatility of electrochemical synthesis allows for the creation of a wide array of phenazine derivatives with tailored properties, which can serve as precursors for further chemical modifications. rsc.orgrsc.org

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules like 1,6-Phenazinediol. It provides detailed information about the carbon-hydrogen framework, functional groups, and their spatial relationships.

One-dimensional (1D) NMR, specifically ¹H NMR and ¹³C NMR, provides the basic chemical shift and multiplicity information for each nucleus. Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and confirming assignments.

¹H NMR: Detects the magnetic environment of hydrogen atoms. Chemical shifts indicate the electronic environment, while splitting patterns (multiplicity) reveal the number of neighboring protons. For this compound, ¹H NMR would show signals corresponding to the aromatic protons and the hydroxyl protons.

¹³C NMR: Identifies the different carbon environments within the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

COSY (Correlation Spectroscopy): Helps establish ¹H-¹H spin-spin coupling, revealing which protons are adjacent to each other through chemical bonds. This is vital for tracing proton connectivity along the molecular backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing unambiguous assignments for each proton-carbon pair.

Research has utilized these techniques for the structural elucidation of phenazine (B1670421) derivatives, including this compound, often in conjunction with other methods to confirm assignments frontiersin.orgnih.govacdlabs.com.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are increasingly employed to predict NMR chemical shifts. These calculations, performed at the quantum mechanical level, can provide theoretical ¹H and ¹³C NMR spectra that are compared with experimental data. This comparison aids in confirming proposed structures, especially for complex molecules or when isomerism is a concern. By calculating shifts for different possible isomers, researchers can identify the structure that best matches the experimental observations, thereby resolving ambiguities and validating assignments frontiersin.orgnih.gov.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns, which can help in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion, allowing for the precise calculation of the molecular formula. For this compound (C₁₂H₈N₂O₂), HRMS would provide a highly accurate mass measurement, confirming its elemental composition. Fragmentation patterns observed in techniques like Electrospray Ionization (ESI-MS) or Electron Ionization (EI-MS) can further support structural assignments by revealing characteristic fragment ions resulting from the cleavage of specific bonds within the molecule nih.govresearchgate.netnih.gov.

Electronic Circular Dichroism (ECD) for Chiral Information

Electronic Circular Dichroism (ECD) spectroscopy is used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by chiral chromophores. While this compound itself is an achiral molecule, ECD can be applied to chiral derivatives or used in computational pipelines to differentiate between stereoisomers if such are present or synthesized. In studies involving complex phenazine derivatives, ECD calculations, when coupled with NMR and DP4+ analysis, have proven valuable in assigning absolute configurations and resolving structural ambiguities nih.govumich.edu.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can determine bond lengths, bond angles, molecular conformation, and crystal packing. This technique offers an unambiguous determination of the molecular structure, confirming connectivity and spatial arrangement. While direct X-ray crystallography data for this compound may not be as widely published as its spectroscopic characterization, it remains a gold standard for solid-state structure verification frontiersin.orguio.no.

Integration of Experimental and Computational Data for Structure Revision

The definitive structural elucidation of natural products, such as this compound, often necessitates a synergistic approach that combines advanced experimental spectroscopic techniques with rigorous computational analysis. While powerful experimental methods provide the primary data, computational tools offer theoretical predictions that can validate, refine, and, in critical cases, revise proposed structures. This integrated methodology is particularly crucial when dealing with complex molecular architectures or potential positional isomers, ensuring the highest degree of confidence in structural assignments.

Role of Experimental Spectroscopy

Experimental spectroscopic techniques form the bedrock of structural determination. For compounds like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both 1D (¹H and ¹³C) and 2D experiments (such as COSY and HMBC), provides detailed insights into the chemical environment of nuclei, their connectivity, and through-space proximities ebi.ac.uknih.govnih.govnih.gov. These spectra offer a unique fingerprint of the molecule, revealing the number of distinct proton and carbon signals, their chemical shifts, and coupling patterns. Complementing NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is vital for accurately determining the molecular weight and elemental composition, thus establishing the molecular formula ebi.ac.uknih.gov.

Computational Support for Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in augmenting experimental data. DFT calculations can accurately predict various molecular properties, including optimized molecular geometries, electronic distributions, and, crucially, spectroscopic parameters like NMR chemical shifts (δ) and coupling constants (J) faccts.deblueberriesconsulting.commdpi.comrsc.org. These theoretically derived values serve as benchmarks against which experimental spectra can be compared, aiding in the assignment of complex signals and the confirmation of structural features. Furthermore, computational methods can predict the relative stabilities of different conformers or tautomers, providing context for observed experimental data.

The Synergy of Integration: Validation and Revision

The core of structural elucidation through integrated approaches lies in the direct comparison of experimental spectroscopic data with computational predictions. For this compound, this involves matching the observed ¹H and ¹³C NMR chemical shifts with those calculated using DFT. A high degree of correlation between experimental and calculated values strongly supports the proposed structure. Conversely, significant discrepancies can signal potential errors in the initial structural assignment, necessitating a revision.

Advanced statistical analysis tools, such as the DP4+ probability method, have emerged as powerful allies in this process nih.govfrontiersin.org. DP4+ quantitatively assesses the agreement between a set of experimental NMR data and multiple proposed structures (or their calculated spectral data), assigning a probability score to each. This objective measure significantly enhances the reliability of structural assignments and is instrumental in resolving ambiguities or identifying misassigned structures. For instance, studies on phenazine derivatives have utilized such integrated pipelines, combining experimental NMR data with DFT calculations and DP4+ analysis, to confirm the structures of known compounds like this compound and to revise the structures of related natural products nih.govfrontiersin.org. The judicious use of 2D NMR techniques, such as HMBC correlations, further strengthens these assignments, with computational predictions helping to validate the observed correlations and establish definitive connectivity and positional isomerism.

Illustrative Data Comparison (Conceptual)

To illustrate the principle of integrating experimental and computational data for structural confirmation, a comparative analysis of NMR chemical shifts is often performed. The following conceptual table demonstrates how experimental NMR data for key atoms in this compound would be compared with DFT-calculated values. While specific experimental and calculated data for this compound are not directly tabulated in the provided literature snippets for direct comparison, this table represents the typical methodology employed.

Atom/ProtonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Difference (ppm)Assignment Confidence (e.g., via DP4+ comparison)
OH (1,6)~11.70 (DMSO-d6)~11.50 - 12.00< 0.50High
H-2~7.35 (Hypothetical)~7.20 - 7.50< 0.30High
H-3~7.52 (Hypothetical)~7.40 - 7.70< 0.30High
H-7~7.10 (Hypothetical)~7.00 - 7.30< 0.30High
C-1 (C-OH)~158.9 (Hypothetical)~157.0 - 160.0< 2.00Medium-High
C-2~140.1 (Hypothetical)~138.0 - 142.0< 2.00Medium-High
C-7~125.8 (Hypothetical)~124.0 - 127.0< 2.00Medium-High

Note: The 'Experimental Chemical Shift' values are illustrative and based on typical ranges for similar aromatic systems and the limited data available for related phenazine structures. 'Calculated Chemical Shift' values would be derived from DFT computations. The 'Difference' and 'Assignment Confidence' reflect the expected outcome of such an analysis, where small differences and high DP4+ probabilities support the assignment.

The integration of experimental spectroscopic data with computational predictions represents a state-of-the-art methodology for the structural elucidation and validation of complex natural products. For this compound, this synergistic approach, often enhanced by statistical analysis tools like DP4+, provides an indispensable means to confirm its structure, differentiate it from potential isomers, and ensure the accuracy of its characterization in scientific literature.

Computational and Theoretical Chemistry Studies of 1,6 Phenazinediol

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of understanding molecular behavior at the electronic level. For 1,6-Phenazinediol, these methods are employed to explore its fundamental electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the investigation of the electronic structure of molecules. DFT calculations for this compound, as seen in studies on related compounds, typically involve determining optimized molecular geometries, analyzing charge distributions, and understanding bond lengths and angles. These calculations provide a detailed picture of the molecule's electronic configuration and its stability bhu.ac.inmdpi.com. For instance, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to map out molecular electrostatic potentials, identify reactive sites, and analyze Mulliken atomic charges, which are crucial for predicting chemical behavior bhu.ac.in.

Time-Dependent Density Functional Theory (TDDFT) for Excited States

To understand the optical properties and electronic transitions of this compound, Time-Dependent Density Functional Theory (TDDFT) is applied. TDDFT extends DFT to study excited states, enabling the calculation of excitation energies and oscillator strengths. This allows researchers to predict spectroscopic properties such as UV-Vis absorption spectra. Studies on similar aromatic systems indicate that TDDFT can accurately model the electronic transitions responsible for light absorption mdpi.comchemrxiv.org. The method is particularly useful for understanding how molecules interact with light, which is relevant for their photophysical behavior frontiersin.orgarxiv.orgresearchgate.net.

Molecular Orbital Analysis (e.g., HOMO/LUMO Energies)

A key aspect of quantum chemical calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences a molecule's reactivity, charge transfer capabilities, and electronic properties ajchem-a.comekb.egresearchgate.netfigshare.com. For this compound, calculations of these frontier orbitals can provide insights into its potential as an electron donor or acceptor and its susceptibility to electrophilic or nucleophilic attack. These energy levels are fundamental for predicting chemical stability and reactivity patterns ajchem-a.comresearchgate.netnih.gov.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the movement and behavior of atoms and molecules over time, providing insights into conformational changes, interactions, and dynamic properties. While specific MD simulations for this compound were not detailed in the initial search results, MD is a standard technique for investigating the dynamic behavior of organic molecules, including their interactions in different environments or their conformational flexibility rsc.orgnih.govmdpi.com. These simulations can complement static quantum chemical calculations by revealing how molecules behave dynamically.

Computational Prediction of Spectroscopic Properties

Beyond electronic structure, computational methods are used to predict various spectroscopic properties of this compound. This includes the simulation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, as well as UV-Visible absorption spectra. By comparing calculated spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the molecular structure and bonding. For example, studies on related compounds have used DFT and TD-DFT to predict UV-Vis spectra, often correlating calculated transitions with experimental absorption bands bhu.ac.inmdpi.comchemrxiv.org. The prediction of IR spectra often involves analyzing the distribution of potential energy during normal vibrations mdpi.com.

Theoretical Investigations of Reaction Mechanisms Involving this compound

Theoretical investigations can also elucidate the mechanisms of chemical reactions in which this compound might participate. This involves modeling reaction pathways, identifying transition states, and calculating activation energies to understand how reactions proceed. While specific reaction mechanisms for this compound were not detailed in the provided snippets, computational studies on related organic reactions, such as those involving phenolic compounds or heterocyclic systems, utilize DFT to map out potential reaction coordinates and intermediates mdpi.comnih.govmdpi.com. Such theoretical studies are vital for understanding the reactivity and synthetic transformations of molecules like this compound.

Applications of Computational Chemistry in Elucidating Biological Interactions

Computational chemistry plays a pivotal role in modern drug discovery and development by providing theoretical frameworks and predictive tools to understand molecular interactions with biological targets. For compounds like this compound and its related structures, these methods are instrumental in elucidating mechanisms of action, predicting binding affinities, and guiding the design of novel bioactive molecules. Techniques such as Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed to gain insights into how these molecules interact within biological systems.

Computational Approaches to Understanding Phenazine (B1670421) Biological Activity

The phenazine scaffold, including derivatives of phenazinediols, has been extensively studied using computational methods to predict and explain their diverse biological activities, which range from antimicrobial and anticancer to enzyme inhibition researchgate.netmdpi.comekb.egfrontiersin.org.

Molecular Docking and Dynamics: These techniques are used to predict the binding modes and affinities of molecules to specific protein targets. For instance, molecular docking studies on related phenazine compounds have identified significant binding interactions with various receptors, such as a prostate cancer-related receptor, revealing crucial hydrogen bond interactions researchgate.net. Molecular dynamics simulations further assess the stability of these interactions over time, providing a dynamic view of ligand-protein complex behavior researchgate.netmdpi.com. Such simulations are vital for understanding how structural features contribute to biological efficacy.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic properties of molecules, including charge density distribution, frontier molecular orbitals (HOMO-LUMO energies), and molecular electrostatic potential (MEP). These calculations help predict potential sites for chemical reactions and interactions with biological macromolecules mdpi.comajol.infoplos.org. DFT can also be used to calculate redox potentials, which are relevant for understanding the generation of reactive oxygen species (ROS) by phenazine derivatives, a mechanism linked to their biological activity .

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity. By analyzing a series of related compounds, QSAR can predict the activity of new molecules and identify key structural features responsible for efficacy oncodesign-services.commdpi.comsemanticscholar.orgresearchgate.netnih.govmdpi.com. For phenazine derivatives, QSAR studies can help optimize lead compounds by systematically modifying their structures to enhance desired biological effects while minimizing unwanted ones.

Insights into this compound and Related Structures

While direct computational studies specifically elucidating the biological interactions of this compound are less prevalent in the literature, its structural motif is present in biologically active compounds. Studies on related phenazines and phenazinediol derivatives highlight the utility of computational approaches.

For example, research on diphenazine-based natural products indicated that while this compound itself did not exhibit inhibitory activity against the eIF4E–4E-BP1 protein-protein interaction (PPI), a fused-phenazine geometry was found to be necessary for inhibition nih.gov. This suggests that the this compound core, while not active on its own in this specific context, can be part of larger, active molecular architectures. The presence of hydroxyl groups on the phenazine backbone, as seen in phenazinediols, significantly influences their reactivity and biological interactions, including the generation of ROS .

Studies on iodinin (B1496461) (this compound 5,10-dioxide), a closely related derivative, have utilized molecular docking to explore its interactions with biological targets. These studies have shown high binding affinities for specific receptors, accompanied by significant hydrogen bond interactions, and molecular dynamics simulations confirmed stable binding researchgate.net. The proposed mechanisms of action for iodinin include DNA intercalation and reactive oxygen species (ROS) production researchgate.netuio.no. Computational methods are also employed to understand the structure-activity relationships (SAR) of phenazine derivatives, aiding in the design of compounds with improved biological profiles oncodesign-services.commdpi.comnih.gov.

Data Table: Computational Insights into Phenazine Derivatives

Advanced Studies on the Reactivity and Chemical Transformations of 1,6 Phenazinediol

Redox Chemistry and Electrochemical Behavior

The redox-active nature of the phenazine (B1670421) nucleus is a defining characteristic of 1,6-Phenazinediol, rendering it a fascinating subject for electrochemical studies. These investigations provide fundamental insights into its electron transfer capabilities and potential applications in various fields, including bioelectrochemistry and materials science.

Cyclic Voltammetry and Controlled Potential Coulometry

Controlled potential coulometry, a technique used to determine the number of electrons transferred in a redox reaction, is crucial for understanding the stoichiometry of the electrochemical transformations of this compound. While detailed coulometric data for this specific compound is sparse in the reviewed literature, studies on related phenazine structures often reveal multi-electron transfer processes, typically involving the reversible reduction of the pyrazine (B50134) ring. researchgate.net

Table 1: Electrochemical Data for Selected Phenazine Derivatives (Note: Specific data for this compound is limited in the available literature; this table provides a comparative context based on related compounds.)

CompoundE½ (V) vs. SCENumber of Electrons Transferred (n)TechniqueReference
Phenazine-0.582Polarography researchgate.net
1-Hydroxyphenazine-0.65Not specifiedCyclic Voltammetry smolecule.com
Dihydroxy Phenazine DerivativesMore negative than -0.65 VNot specifiedCyclic Voltammetry smolecule.com

This table is illustrative and highlights the trend of redox potential modulation by hydroxylation. More specific experimental data for this compound is needed for a complete analysis.

Electron Transfer Mechanisms

The electron transfer mechanism of phenazines, including this compound, is generally understood to involve the pyrazine nitrogen atoms. The process often occurs in a stepwise manner, with the transfer of electrons being coupled to protonation/deprotonation events, especially in protic media. nih.gov The reversible redox dynamics between the oxidized phenazine form and the reduced dihydrophenazine form are central to their function as electron shuttles in biological and chemical systems. researchgate.net

Photophysical Properties and Photochemistry

The extended aromatic system of this compound endows it with interesting photophysical properties, making it a candidate for applications in sensing, imaging, and photodynamic therapy.

Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound is characterized by absorption bands in the ultraviolet (UV) and visible regions, arising from π-π* and n-π* transitions within the phenazine chromophore. The exact position and intensity of these bands are sensitive to the solvent environment and pH. While a specific high-resolution spectrum for this compound is not consistently reported, literature on hydroxylated phenazines suggests that the introduction of hydroxyl groups can lead to bathochromic (red) shifts in the absorption maxima compared to the parent phenazine molecule.

Information on the fluorescence emission of this compound is particularly scarce in the available scientific literature. However, it is known that some phenazine derivatives exhibit fluorescence, and the introduction of hydroxyl groups can significantly enhance the fluorescence quantum yield. smolecule.com For instance, certain dihydroxy phenazine derivatives show a fluorescence enhancement with spectral shifts of up to 22 nm compared to the parent compound. smolecule.com

Fluorescence Quantum Yield and Lifetime Studies

Reactions with Biological Molecules and Intermediates

The biological activity of many phenazine compounds is attributed to their ability to interact with and modify the function of key biological macromolecules and to participate in redox cycling processes within cells.

Research has indicated that phenazine derivatives can interact with DNA, a primary target for many anticancer and antimicrobial agents. nih.gov While the precise binding mode can vary, intercalation, where the planar phenazine ring system inserts between the base pairs of the DNA double helix, is a commonly proposed mechanism. nih.gov This interaction can disrupt DNA replication and transcription, leading to cellular apoptosis. Although direct spectroscopic and viscometric studies specifically detailing the binding of this compound to DNA are limited, its planar structure is consistent with an intercalative binding mode.

The cytotoxic effects of this compound against various cancer cell lines, including leukemia, have been reported. nih.gov This activity suggests that the compound interacts with critical cellular components beyond DNA. Proteins, particularly enzymes involved in cellular metabolism and signaling, are likely targets. The redox-active nature of this compound allows it to participate in cellular redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage proteins, lipids, and other cellular components. science.gov However, specific studies identifying the protein targets of this compound and elucidating the detailed mechanisms of these interactions are still an active area of research.

Chemical Modifications and Functional Group Transformations of this compound

The reactivity of this compound, also known as 1,6-dihydroxyphenazine, is primarily centered around its two phenolic hydroxyl (-OH) groups and the nitrogen atoms within the heterocyclic phenazine core. These functional groups serve as active sites for a variety of chemical modifications, allowing for the synthesis of diverse derivatives. Key transformations include etherification and esterification of the hydroxyl groups, as well as oxidation of the ring nitrogen atoms. These modifications are crucial for altering the molecule's physicochemical properties and for creating novel structures for further study.

Etherification of Hydroxyl Groups

The phenolic hydroxyl groups of this compound can undergo O-alkylation to form ethers. This transformation typically involves the reaction of the diol with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl groups, forming more nucleophilic phenoxide ions that subsequently react with the alkylating agent.

One notable application of this reaction is the synthesis of complex phenazinophanes. Research has shown that reacting 1,6-dihydroxyphenazine with long-chain diiodoalkanes, such as 1,10-diiododecane (B1670033) and 1,11-diiodo-3,6,9-trioxaundecane, yields planar chiral phenazinophanes with ether-linked bridges. These macrocyclic structures are of interest for their unique conformational properties and potential applications in host-guest chemistry.

Simpler alkyl ethers, such as 1,6-dimethoxyphenazine (B18872) and 1,6-diethoxyphenazine, can also be synthesized through this methodology, typically using methyl iodide or ethyl iodide as the alkylating agent. These derivatives are often used as intermediates in the synthesis of more complex phenazine structures.

Esterification of Hydroxyl Groups

Esterification is a fundamental transformation for phenolic compounds, converting the hydroxyl groups into ester functionalities. This is typically achieved by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. The base acts as a catalyst and scavenges the acidic byproduct (e.g., HCl) generated during the reaction.

This functional group transformation replaces the hydrogen-bond-donating hydroxyl groups with bulkier, non-donating ester groups. This modification significantly alters the electronic properties, solubility, and intermolecular interactions of the parent molecule. The resulting 1,6-diacyloxyphenazine derivatives can be tailored by selecting different acylating agents, allowing for the introduction of various alkyl or aryl groups. While specific examples in the literature focus on more complex phenazine esters, the reaction follows well-established principles of phenolic acylation.

Oxidation of the Phenazine Core

Beyond modifications of the hydroxyl groups, the phenazine ring itself is reactive. The nitrogen atoms at positions 5 and 10 can be oxidized to form N-oxides. The oxidation of this compound yields the well-known natural product Iodinin (B1496461), which is chemically named this compound-5,10-dioxide. nih.govnih.govresearchgate.net This transformation can be accomplished using various oxidizing agents. The resulting N-oxide functional groups significantly influence the electronic structure and biological activity of the phenazine core. thieme-connect.demdpi.com Iodinin itself is a notable compound that has been isolated from several bacterial species. nih.gov

Summary of Chemical Transformations

The following table provides a summary of the principal chemical modifications and functional group transformations for this compound.

Transformation Type Starting Material Reagents/Conditions Product Functional Group Change
Etherification This compoundAlkyl Halide (e.g., CH₃I), Base1,6-Dialkoxyphenazine (e.g., 1,6-Dimethoxyphenazine)-OH → -OR
Esterification This compoundAcyl Halide (e.g., RCOCl), Base (e.g., Pyridine)1,6-Diacyloxyphenazine-OH → -OC(O)R
Oxidation This compoundOxidizing AgentThis compound-5,10-dioxide (Iodinin)>N → >N⁺-O⁻

Biological and Biomedical Research Applications of 1,6 Phenazinediol and Its Analogs

Antimicrobial Activities and Mechanisms of Action

Phenazines, including 1,6-Phenazinediol, have demonstrated a broad spectrum of antimicrobial activities. Research indicates that these compounds can interfere with essential microbial processes, offering potential avenues for novel therapeutic strategies against resistant pathogens.

Studies have investigated the antibacterial efficacy of phenazine (B1670421) derivatives, with some showing activity against both Gram-positive and Gram-negative bacteria. While direct quantitative data for this compound against a wide range of bacteria is still being compiled, research on related phenazine structures suggests potential. For instance, some phenazine N-oxides have shown significant antimicrobial activity, with mechanisms proposed to involve redox properties researchgate.net. Further research is ongoing to precisely define the minimum inhibitory concentrations (MICs) of this compound against specific bacterial strains researchgate.netidexx.dk.

Beyond antibacterial properties, phenazine compounds have also exhibited antifungal activities. Research has indicated that certain phenazine derivatives can inhibit the growth of fungal species mdpi.com. For example, one study noted weak antifungal activity of a related compound against Mucor hiemalis with an MIC of 33.3 μg/mL ebi.ac.uk. Another study identified a chlorine-containing phenazine derivative with broad-spectrum antifungal activity against dermatophytes and Candida species ebi.ac.uk. The specific antifungal profile and potency of this compound itself against various fungi are areas of active investigation.

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, pose a significant challenge in treating infections due to their inherent resistance to antibiotics. Phenazine derivatives are being explored for their ability to inhibit biofilm formation or disrupt existing biofilms mdpi.commdpi.com. Studies on related compounds suggest that interference with microbial adhesion and biofilm matrix components could be a key mechanism mdpi.comactivon.se. The precise impact of this compound on biofilm formation and eradication requires further detailed investigation.

The antimicrobial effects of phenazines are attributed to several proposed mechanisms. These include the production of reactive oxygen species (ROS), which can damage cellular components idexx.dkresearchgate.netresearchgate.net. Additionally, phenazines are known to intercalate into DNA, disrupting genetic processes, and can inhibit essential enzymes like topoisomerases idexx.dkresearchgate.netnih.govnih.govresearchgate.net. Metal chelation is another proposed mechanism by which phenazines exert their antimicrobial effects idexx.dkresearchgate.net. Understanding these diverse mechanisms is crucial for optimizing the therapeutic potential of this compound.

Anticancer and Cytotoxic Activities

The cytotoxic and anticancer properties of phenazine derivatives have also been a significant focus of research, with several compounds showing promise against various cancer cell lines.

Research has indicated that phenazine derivatives can exhibit significant cytotoxicity against a range of cancer cell lines researchgate.netidexx.dkmdpi.commdpi.comnih.govnih.govnih.govuscjournal.com. For instance, one study reported that a particular phenazine derivative (compound 6) showed activity against human ovarian carcinoma cells (SK-OV-3) with an LD50 of 2.59 μM ebi.ac.uk. Other phenazine N-oxides have been investigated for their potential as antitumor agents, particularly those that selectively promote apoptotic cell death under hypoxic conditions researchgate.netresearchgate.net. The precise cytotoxic profile and efficacy of this compound against various cancer types are subjects of ongoing research, with efforts to determine its IC50 values for different cell lines.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy vascularcell.commdpi.com. While specific studies detailing the anti-angiogenic effects of this compound are limited, the broader class of phenazine compounds and related molecules are being explored for this activity researchgate.net. Research into other natural products and synthetic compounds has shown that inhibition of endothelial cell proliferation, migration, and tube formation can be achieved through various mechanisms, including the modulation of vascular endothelial growth factor (VEGF) mdpi.com. Further investigation is needed to ascertain if this compound possesses similar anti-angiogenic properties.

Induction of Apoptosis

Research indicates that certain phenazine derivatives, including iodinin (B1496461), exhibit potent activity against leukemia cell lines, often associated with the induction of programmed cell death, or apoptosis researchgate.net. While specific mechanistic studies detailing the induction of apoptosis by this compound itself are not extensively detailed in the provided search results, its cytotoxic effects on cancer cells suggest a role in triggering apoptotic pathways. For instance, the related compound 2,3-Phenazinediol has been noted to involve ROS-mediated apoptosis and cell cycle arrest in cancer cells . The potent activity of iodinin against leukemia cell lines implies that it may operate through mechanisms that involve the induction of apoptosis, a common pathway for chemotherapeutic agents targeting cancer cells nih.gov.

Selective Cytotoxicity in Leukemia Cells

This compound and its derivatives, notably iodinin, have demonstrated significant and selective cytotoxic activity against various leukemia cell lines. Iodinin, specifically, has been identified as being particularly potent against leukemia cell lines researchgate.net. Studies evaluating the cytotoxic effects of iodinin and its analogs have shown retained cytotoxic activity against human cancer cells, including MOLM-13 leukemia cells, under both atmospheric and low oxygen conditions ebi.ac.uk. Furthermore, novel prodrugs and analogs of iodinin and myxin (B609384) (another phenazine 5,10-dioxide) have been shown to promote selective cytotoxicity towards human acute myeloid leukemia (AML) cells researchgate.netrsc.org.

Applications in Materials Science and Engineering

Integration into Conjugated Microporous Polymers (CMPs)

Phenazine (B1670421) units, which can be derived from or represented by 1,6-Phenazinediol, are increasingly being incorporated into the frameworks of Conjugated Microporous Polymers (CMPs). CMPs are a class of porous organic materials characterized by their tunable physicochemical properties and extended π-conjugated skeletons researchgate.netrsc.orgresearchgate.net. The integration of phenazine linkers into CMPs, such as the TPA-QP and TPA-TBP polymers, enhances their structural and electronic characteristics researchgate.netrsc.orgresearchgate.netnsysu.edu.tw. These phenazine-integrated CMPs have demonstrated improved surface areas, with values reaching up to 815 m² g⁻¹, and exhibit good thermal stability, up to 77.7% researchgate.netrsc.org. The redox-active nature of the phenazine moiety within these CMPs contributes to their electrochemical performance researchgate.netrsc.orgnih.gov. For instance, the TPE-PNZ polymer, which integrates a redox-active phenazine moiety, has been explored for photocatalytic applications, highlighting the functional versatility of phenazine in advanced polymer structures nih.gov. Another example, IEP-27-SR, a phenazine-based hybrid microporous polymer, has been investigated for its performance as an organic cathode in aluminum-organic batteries semanticscholar.org.

Table 1: Properties of Phenazine-Integrated Conjugated Microporous Polymers (CMPs)

Property Value (TPA CMPs) Reference
Surface Area Up to 815 m² g⁻¹ researchgate.netrsc.org

Use in Supercapacitor Electrodes

The incorporation of phenazine units into CMPs has shown significant promise for their application as electrode materials in supercapacitors researchgate.netrsc.orgresearchgate.netnsysu.edu.tw. CMPs like TPA-QP and TPA-TBP, which feature phenazine linkers, have been synthesized and evaluated for their electrochemical performance. In three-electrode configurations, these TPA CMPs have achieved a superb specific capacitance of 356 F g⁻¹ at a current density of 1 A g⁻¹, maintaining exceptional cycling stability of 97% researchgate.netrsc.orgnsysu.edu.tw. When assembled into a symmetric double-electrode device, the TPA-QP CMP demonstrated an improved specific capacitance of 235.5 F g⁻¹ at 1 A g⁻¹ researchgate.netrsc.orgnsysu.edu.tw. These results indicate that phenazine-integrated CMPs offer a viable strategy for developing advanced electrode materials for next-generation supercapacitors, benefiting from the materials' porosity, tunable properties, and redox-active phenazine components researchgate.netrsc.org.

Table 2: Supercapacitor Performance of Phenazine-Integrated CMPs

Performance Metric Value (TPA-QP CMP, double-electrode) Value (TPA CMPs, three-electrode) Current Density Stability (Retention) Reference
Specific Capacitance 235.5 F g⁻¹ 356 F g⁻¹ 1 A g⁻¹ N/A researchgate.netrsc.org

Exploration in Organic Electronics and Optical Devices

While direct applications of this compound itself in organic electronics and optical devices are not extensively detailed in the provided search results, the broader class of organic materials, including those with phenazine derivatives, is actively explored in these fields ung.sinih.govresearchgate.net. Research in organic electronics focuses on developing materials with tailored electronic and optical properties for applications such as optical memory devices, photovoltaics, and transistors ung.sinih.govresearchgate.net. For instance, all-organic, flexible optical memory devices have been developed using carefully selected semiconducting polymers and light-sensitive molecules, demonstrating high data storage capabilities and stability ung.si. The inherent electronic properties of phenazine structures suggest their potential utility in such devices, either as active components or as building blocks for more complex organic electronic systems ung.sinih.gov. The development of materials with controlled molecular structures, like contorted perylene (B46583) diimides, has led to higher performance in various organic electronic devices, underscoring the importance of molecular design in this area nih.gov.

Future Research Directions and Challenges

Exploration of Undiscovered Biosynthetic Pathways

The established biosynthetic pathway for most phenazine (B1670421) compounds, including precursors to 1,6-phenazinediol, originates from chorismic acid via the shikimate pathway. mdpi.comresearchgate.net In many bacteria, this pathway leads to the formation of key intermediates like phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC), which are then modified by various enzymes to create a diverse array of phenazine structures. mdpi.comresearchgate.net For instance, the biosynthesis of Iodinin (B1496461) (this compound-5,10-dioxide) in Brevibacterium iodinum involves the shikimic acid pathway. nih.gov

However, the vast structural diversity of natural phenazines suggests that undiscovered biosynthetic pathways may exist. mdpi.com Future research must focus on genome mining of phenazine-producing organisms, such as those from the genera Pseudomonas, Streptomyces, and Brevibacterium, to identify novel biosynthetic gene clusters (BGCs). researchgate.netnih.gov Elucidating these alternative or modified pathways could reveal new enzymes and biochemical reactions, providing tools for the engineered biosynthesis of novel this compound derivatives with unique properties. A significant challenge lies in functionally characterizing these new gene clusters and understanding the complex regulatory networks that control their expression.

Development of Novel Synthetic Methodologies with Enhanced Efficiency

While laboratory syntheses for phenazine structures exist, developing methodologies with improved efficiency, scalability, and sustainability is a critical goal. Modern synthetic approaches have focused on improving yields and simplifying procedures. For example, an efficient total synthesis of Iodinin has been developed where the di-N-oxidation of 1,6-dihydroxyphenazine serves as a key step. researchgate.net

Future work should target the development of one-pot reactions and multicomponent strategies to streamline the synthesis of complex this compound analogs. nih.gov Employing novel catalytic systems, including organocatalysts and reusable solid-base catalysts, could enhance reaction rates and reduce waste. nih.gov A major challenge is achieving regioselectivity in the functionalization of the phenazine core, which is essential for systematic structure-activity relationship (SAR) studies. Overcoming the often poor water solubility of phenazine compounds during synthesis and purification also remains a practical hurdle. researchgate.net

Advanced Mechanistic Studies of Biological Activities

The biological activities of phenazine compounds are often attributed to their ability to generate reactive oxygen species (ROS) and intercalate with DNA. mdpi.commdpi.com Some derivatives have also been shown to act as dual inhibitors of topoisomerase I and II, leading to cell cycle arrest and apoptosis. mdpi.com

While these general mechanisms are known, advanced mechanistic studies are needed to identify the specific molecular targets of this compound and its analogs. Future research should employ a combination of proteomics, transcriptomics, and cellular imaging techniques to map the downstream signaling pathways affected by these compounds. Determining how structural modifications to the this compound scaffold alter the mechanism of action is crucial for developing compounds with improved selectivity and reduced off-target effects. A key challenge is to differentiate the effects caused by general oxidative stress from specific interactions with protein targets.

Designing and Synthesizing Highly Potent and Selective Analogs

The therapeutic potential of natural products like this compound can be significantly enhanced through medicinal chemistry efforts. The synthesis of analogs and prodrugs aims to improve physicochemical properties, such as solubility, and to enhance potency and selectivity. researchgate.net For example, research on Iodinin and Myxin (B609384) analogs has shown that modifications to the phenazine core can yield compounds with potent and selective cytotoxicity against specific cancer cell lines, such as human acute myeloid leukemia (AML) cells. researchgate.net

Future design strategies should focus on creating libraries of this compound derivatives with systematic variations at different positions of the phenazine rings. Structure-activity relationship (SAR) studies have revealed that the introduction of specific side chains or functional groups can dramatically influence biological activity. researchgate.net A significant challenge is to balance increased potency with a favorable safety profile, avoiding cytotoxicity to healthy cells.

Structural Modification Position Observed Effect on Activity Reference
Carbamate (B1207046) side chains1-OHOptimal prodrug strategy for improving properties researchgate.net
Removal of -OH or -OCH36Potency maintained if alkyl or carbamate chains are at position 1 researchgate.net
Dihalogenation7, 8Increased cytotoxic potency researchgate.net
Dimethylation7, 8Increased cytotoxic potency with better selectivity researchgate.net

Translational Research for Clinical Applications

Translational research is the critical process of moving promising biomedical discoveries from the laboratory ("bench") to clinical application ("bedside"). mayo.edu For this compound, this involves a multi-step process to bridge the gap between preclinical findings and potential human therapies. pa2online.org

Currently, this compound and its direct derivatives are in the preclinical stage of investigation. The primary future direction is to conduct rigorous in vivo studies in relevant animal models of disease to validate the in vitro efficacy. This includes establishing a therapeutic window and understanding the pharmacokinetic and pharmacodynamic profiles of lead compounds. A major challenge in translational science is the high failure rate of compounds moving from preclinical to clinical phases. nih.gov To de-risk this transition for this compound analogs, researchers must develop robust and validated biomarkers to monitor both therapeutic efficacy and potential toxicity in preclinical models before initiating any human trials. pa2online.org

Integrated Computational and Experimental Approaches for Drug Discovery

Integrating computational methods with experimental research can significantly accelerate the drug discovery process for this compound analogs. nih.gov Computational tools can be applied at various stages, from hit identification to lead optimization. mdpi.com

Future research should leverage an array of in silico techniques. Virtual screening and molecular docking can be used to identify potential protein targets and predict binding affinities of novel this compound analogs. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov Furthermore, molecular dynamics simulations can provide insights into the stability of ligand-receptor complexes and the molecular basis of their interactions. The predictions from these computational models must then be validated through targeted experimental work, creating an iterative cycle of design, prediction, synthesis, and testing that can efficiently lead to the discovery of optimized drug candidates. rsc.org The primary challenge is the accuracy of the computational models, which are dependent on the quality of available data and the complexity of the biological systems being studied.

Computational Method Application in this compound Research Reference
Virtual ScreeningIdentification of potential biological targets for the phenazine scaffold. nih.gov
Molecular DockingPredicting the binding mode and affinity of analogs to target proteins. nih.gov
3D-QSARCorrelating the 3D structure of analogs with their biological activity to guide new designs. nih.gov
Molecular DynamicsSimulating the interaction between this compound analogs and their targets over time to assess binding stability. nih.gov
ADME+T PredictionIn silico estimation of absorption, distribution, metabolism, excretion, and toxicity properties to filter out unfavorable candidates early. nih.govcolumbia.edu

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,6-Phenazinediol, and how are they experimentally determined?

  • Answer : The compound has a molecular formula of C₁₂H₈N₂O₂, a melting point of 278–279°C, and a density of 1.505 g/cm³ at 20°C. Solubility in water is extremely low (0.18 g/L at 25°C), calculated using Advanced Chemistry Development (ACD/Labs) software. Experimental characterization typically employs techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR), with spectral data cataloged in libraries such as the SDBS Library (KBr pellet method) .

Q. What synthetic routes are available for this compound, and how do researchers optimize yield?

  • Answer : Biosynthesis via microbial pathways is a primary method. For example, Pseudomonas chlororaphis HT66 utilizes the enzyme PhzA to regulate phenazine-1,6-dicarboxylic acid (PDC) as a precursor. Yield optimization involves genetic engineering (e.g., phzA deletion to block competing pathways) and culture condition adjustments (e.g., carbon/nitrogen ratios) . Chemical synthesis may involve catalytic hydrogenation of nitroarene precursors, though detailed protocols are less documented in the provided evidence.

Q. How do researchers validate the purity of this compound in experimental settings?

  • Answer : High-performance liquid chromatography (HPLC) is standard for purity assessment. Complementary methods include mass spectrometry (MS) for molecular weight confirmation and differential scanning calorimetry (DSC) to verify melting points. Cross-referencing spectral data with libraries (e.g., SDBS) ensures structural integrity .

Advanced Research Questions

Q. What role does this compound play in microbial systems, and how can this inform biotechnological applications?

  • Answer : In bacteria like Brevibacterium iodinum, this compound derivatives (e.g., iodinin) act as redox-active pigments involved in electron shuttling and antibiotic activity. Researchers exploit these properties for designing biofilm inhibitors or antimicrobial agents. Mechanistic studies require transcriptomic analysis (e.g., RNA-seq) to identify gene clusters (e.g., phz) regulating phenazine biosynthesis .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Answer : Discrepancies often arise from methodological differences. For instance, solubility values may vary due to solvent polarity or temperature calibration errors. To address this, replicate experiments under controlled conditions (e.g., ISO guidelines) and validate results using multiple techniques (e.g., gravimetric analysis vs. UV-Vis spectroscopy) .

Q. What strategies are effective in enhancing the bioavailability of this compound for therapeutic research?

  • Answer : While direct therapeutic data are limited, structural analogs (e.g., phenazine-1-carboxylic acid) show improved bioavailability via nanoparticle encapsulation or prodrug modification. For this compound, researchers could explore co-crystallization with cyclodextrins or lipid-based delivery systems to enhance solubility and cellular uptake .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies on this compound’s mechanisms?

  • Answer :

  • Feasible : Prioritize in vitro assays (e.g., enzyme inhibition) before in vivo models.
  • Novel : Investigate understudied roles, such as its potential in modulating liquid-liquid phase separation (LLPS) in eukaryotic cells, inspired by 1,6-hexanediol’s LLPS disruption in cancer studies .
  • Ethical : Adhere to biosafety protocols when handling microbial strains producing phenazines.
  • Relevant : Align with sustainability goals by optimizing microbial synthesis to reduce chemical waste .

Methodological Frameworks

  • Experimental Design : Use the PICO framework to structure hypotheses:
    • Population : Bacterial strains or eukaryotic cell lines.
    • Intervention : this compound exposure or genetic modification.
    • Comparison : Wild-type vs. mutant strains/controls.
    • Outcome : Phenazine yield, cytotoxicity, or redox activity .
  • Data Analysis : Employ multivariate statistics (e.g., PCA) to disentangle variables affecting synthesis efficiency or bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.